Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-
Description
Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- (CAS No. 95184-61-5 ) is a ketone derivative featuring two distinct aromatic substituents: a 5-bromo-2-thienyl group and a 4-methoxyphenyl group. The thienyl moiety introduces sulfur-based heterocyclic character, while the methoxyphenyl group contributes electron-donating properties. This compound is structurally unique due to the combination of bromine (a halogen) and sulfur in the thiophene ring, which may influence its reactivity, solubility, and biological activity compared to purely carbocyclic analogs.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c1-15-9-4-2-8(3-5-9)12(14)10-6-7-11(13)16-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNPLQVESJLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305457 | |
| Record name | Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95184-61-5 | |
| Record name | Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Thiophene Carboxylic Acid Derivatives
- Step 1 : Convert 5-bromo-2-thiophenecarboxylic acid to its acyl chloride using SOCl₂ (1:1.4 molar ratio) in dichloromethane (DCM) under reflux (50–70°C).
- Step 2 : Perform Friedel-Crafts acylation with 4-methoxyphenyl ether in DCM using AlCl₃ (1.2 eq) as a catalyst at 0–5°C. Quench with ice-water to isolate the crude product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Reaction Time | 3–4 hours |
| Catalyst Efficiency | High (AlCl₃ recyclable) |
Advantages : Scalable, minimal byproducts.
Limitations : Requires strict anhydrous conditions.
One-Pot Synthesis via Sequential Acylation and Reduction
- Step 1 : React 5-bromo-2-thiophenecarboxylic acid with SOCl₂ to form the acyl chloride.
- Step 2 : Directly add 4-methoxyphenyl ether , ZnCl₂ (Lewis acid), and NaBH₄ (reducing agent) in tetrahydrofuran (THF). The reaction proceeds via in situ acylation followed by carbonyl reduction.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Solvent | THF |
| Reduction Efficiency | >90% |
Advantages : Eliminates intermediate isolation, reducing waste.
Limitations : Sensitive to excess reductant stoichiometry.
Mechanochemical Grinding Method
- Step 1 : Mix 5-bromo-2-thiophenecarbonyl chloride and 4-methoxyphenylmagnesium bromide in a 1:1 molar ratio.
- Step 2 : Grind with KOH (1 eq) in a mortar for 5–10 minutes. Wash with water and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Reaction Time | <15 minutes |
| Purity | ≥95% (HPLC) |
Advantages : Solvent-free, energy-efficient.
Limitations : Lower yield compared to solution-phase methods.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 65–75 | 3–4 h | High | Moderate (solvent use) |
| One-Pot Synthesis | 70–80 | 2–3 h | High | Low (reduced steps) |
| Mechanochemical | 60–65 | <15 min | Moderate | Low (solvent-free) |
Optimal Route : The one-pot synthesis balances yield, time, and sustainability, making it preferable for industrial applications.
Critical Reaction Parameters
- Temperature Control : Critical during Friedel-Crafts acylation to avoid side reactions (e.g., demethylation of the methoxy group).
- Catalyst Selection : ZnCl₂ outperforms AlCl₃ in one-pot methods due to milder acidity and better compatibility with reductants.
- Purification : Recrystallization from ethanol–acetone (3:1) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOMe) and electrophiles like bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- serves as a crucial building block in the synthesis of more complex organic molecules. Its unique thienyl and methoxyphenyl groups allow for diverse reactivity patterns that are exploited in synthetic organic chemistry.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic compounds. |
| Reaction Medium | Acts as a solvent or reagent in various chemical reactions. |
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The bromine atom in the thienyl ring may enhance biological activity through specific molecular interactions.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation. |
Medicine
Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- is under investigation for its role in drug development. It has potential applications in designing new therapeutic agents targeting specific diseases.
| Medical Application | Description |
|---|---|
| Drug Development | Investigated for use in developing new pharmaceuticals. |
| Targeted Therapy | Potential use in therapies targeting specific molecular pathways. |
Industry
In industrial applications, this compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in electronic devices.
| Industrial Use | Description |
|---|---|
| Organic Semiconductors | Employed in the fabrication of electronic components. |
| OLEDs | Used to create light-emitting devices with enhanced efficiency. |
Case Studies
-
Anticancer Activity Study:
A study investigated the anticancer properties of Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- against various cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as a lead compound for further drug development . -
Synthesis Optimization:
Research focused on optimizing the synthesis of this compound using different reaction conditions to improve yield and purity. The study concluded that adjusting solvent ratios and temperatures significantly affected the outcome, achieving yields above 80% under optimized conditions. -
Material Science Application:
In a recent application within material science, Methanone was incorporated into polymer matrices to enhance electrical conductivity. The resulting composite materials exhibited improved performance characteristics suitable for use in flexible electronics .
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents or aromatic systems:
| Compound Name | Key Structural Differences | Reference CAS/Data |
|---|---|---|
| (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | Bromo-methoxy phenyl + chloro phenyl | 746651-89-8 |
| (4,7-Dichloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone | Benzofuran core + dichloro substituents | Compound 27d |
| (4-(4-Methoxyphenyl)thiazol-2-yl)(phenyl)methanone | Thiazole ring + phenyl group | Compound 4n |
| 2-(4-Chloroanilino)-4-phenylthiazol-5-ylmethanone | Thiazole + chloro anilino substituent | 724456-60-4 |
Key Observations :
- Heterocyclic vs. Carbocyclic Systems : The thienyl group in the target compound introduces sulfur-based aromaticity, which differs from oxygen-containing benzofurans (e.g., 27d ) or nitrogen-containing thiazoles (e.g., 4n ). Sulfur’s larger atomic size and lower electronegativity may alter electronic properties and intermolecular interactions .
- Substituent Effects: Bromine on the thienyl ring enhances molecular weight (275.17 g/mol ) and may increase lipophilicity compared to non-halogenated analogs like (4-methoxyphenyl)(thienyl)methanone. Chlorine substituents in analogs (e.g., 27d ) similarly affect polarity but with distinct steric and electronic profiles .
Physical and Chemical Properties
Notes:
- The thienyl group’s lower polarity compared to phenyl or benzofuran may reduce melting points relative to 27d (mp 76–78°C vs. thiazole derivatives with higher mp ).
- Bromine’s electron-withdrawing effect could slightly lower the C=O IR stretching frequency compared to electron-rich systems .
Stability and Degradation
- Thermal Stability: Bromine’s presence may increase thermal stability compared to non-halogenated analogs, as seen in related bromophenyl methanones .
Biological Activity
Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as pharmacology and material science.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom on a thiophene ring and a methoxy group on a phenyl ring. Its chemical formula is C_{16}H_{15BrO_2 with a molecular weight of 335.2 g/mol. The structural arrangement allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been reported to demonstrate significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 8 |
| Escherichia coli | 2 - 8 |
| Salmonella enterica | 1 - 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival pathways. For example, certain derivatives have demonstrated antiproliferative activity against human breast cancer cells .
The mechanism by which Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to glucose metabolism, similar to SGLT2 inhibitors used in diabetes management .
- Receptor Interaction : It can interact with various receptors, leading to altered signaling pathways that affect cell growth and apoptosis .
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death through the generation of reactive oxygen species (ROS) .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-:
- A study published in PubMed indicated that derivatives of this compound showed potent analgesic activity alongside their antimicrobial properties .
- Another research effort focused on the synthesis of related compounds that exhibited significant anticancer activity against various cancer cell lines, emphasizing the therapeutic potential of thiophene derivatives .
Applications in Drug Development
Due to its diverse biological activities, Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- is being explored for use in:
- Antidiabetic Drugs : As an intermediate in the synthesis of SGLT2 inhibitors.
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Therapies : Investigating its role as a lead compound for new anticancer drugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation , where a benzoyl chloride derivative (e.g., 5-bromo-2-thienylcarbonyl chloride) reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:
- Catalyst activity : Aluminum chloride optimizes electrophilic substitution.
- Solvent polarity : Anhydrous dichloromethane or nitrobenzene enhances acylation efficiency.
- Substituent effects : Electron-withdrawing groups (e.g., Br on thiophene) direct regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this methanone derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy resonance at ~3.8 ppm) and confirms ketone carbonyl (~190 ppm).
- IR Spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 325.58 for C₁₄H₁₀BrClO₂) .
Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The para-methoxy group activates the phenyl ring via electron-donating effects, enhancing nucleophilic aromatic substitution (SNAr) at the bromo-thienyl site. Example reactions:
- Suzuki coupling : Pd-catalyzed cross-coupling with aryl boronic acids under inert conditions.
- Nucleophilic displacement : KOtBu in DMF replaces Br with amines or thiols .
Advanced Research Questions
Q. What strategies resolve structural contradictions in crystallographic data for halogenated methanones?
- Methodological Answer : Use SHELX software for refinement:
- SHELXL : Refines anisotropic displacement parameters and models disorder (e.g., bromine/thiophene torsional angles).
- TWINABS : Corrects for twinning in low-symmetry space groups.
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure data reliability .
Q. How can researchers determine ground (μg) and excited-state (μe) dipole moments, and what do these values indicate?
- Methodological Answer :
-
Solvatochromic Analysis : UV-Vis spectra in solvents of varying polarity (Table 1) yield Stokes shifts.
-
Lippert-Mataga Equation : Relates spectral shifts to solvent polarity functions (F(ε,n)), calculating μe – μg.
-
Implications : A μe > μg (e.g., Δμ = 2.1 D) indicates intramolecular charge transfer upon photoexcitation .
Table 1 : Solvent Polarity Parameters (Example Data)
Solvent ε (Dielectric) F(ε,n) Cyclohexane 2.02 0.001 Ethanol 24.55 0.312
Q. What mechanistic insights explain the compound’s biological activity against cancer cell lines?
- Methodological Answer :
- Electrophilic Interactions : The ketone and bromine act as electrophilic centers, forming covalent adducts with cysteine residues in kinases (e.g., EGFR).
- Comparative SAR : Analogues with 4-fluoro or 4-ethoxy groups show reduced potency, highlighting methoxy’s role in membrane permeability .
Q. How do computational methods predict regioselectivity in derivatives of this methanone?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* optimizes geometry, revealing Fukui indices (ƒ⁻) for electrophilic sites.
- Molecular Dynamics : Simulates solvent effects on transition states (e.g., THF stabilizes SNAr intermediates).
- Validation : Correlate with experimental HPLC yields (e.g., 85% para-substitution in DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
